1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde
Overview
Description
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde is a chemical compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals
Mechanism of Action
Target of Action
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, like many indole derivatives, is likely to interact with multiple targets due to the versatile nature of the indole scaffold . Indole derivatives have been found to bind with high affinity to various receptors, contributing to their broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interactions with multiple targets . The downstream effects of these interactions can vary widely, depending on the specific targets and the biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde plays a crucial role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThese interactions often result in the modulation of enzyme activity, which can influence metabolic processes . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby affecting cellular communication and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammatory responses and oxidative stress . By altering these pathways, this compound can impact cell survival, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes like cyclooxygenase, which plays a role in inflammatory processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their bioactivity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Preparation Methods
The synthesis of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions include various substituted indoles and their derivatives .
Scientific Research Applications
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Similar in structure but lacks the ethyl group, leading to different reactivity and biological activity.
2-Methylindole: Contains a methyl group instead of an ethyl group, affecting its chemical properties and applications.
1-Ethyl-2-methylindole: Similar but with an additional methyl group, which can alter its interaction with biological targets.
Biological Activity
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities. The indole structure is prevalent in numerous natural products and synthetic pharmaceuticals, often exhibiting significant pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is characterized by its indole core structure modified with an ethyl group and an aldehyde functional group. Its molecular formula is C12H13N and it has a molecular weight of approximately 173.24 g/mol. The presence of the aldehyde group contributes to its reactivity and potential biological interactions.
Anticancer Activity
Research indicates that indole derivatives, including this compound, possess anticancer properties. Indoles are known to influence various cellular pathways involved in cancer progression. For instance, a study highlighted that indole derivatives can induce apoptosis in cancer cells through the regulation of apoptotic proteins and caspase activation . The specific mechanisms by which this compound exerts its anticancer effects require further investigation but may involve similar pathways.
Antimicrobial Activity
Indoles are also known for their antimicrobial properties. Compounds containing the indole structure have been reported to exhibit activity against various bacterial and fungal strains. The exact antimicrobial efficacy of this compound remains to be established but aligns with the broader profile of indole derivatives.
Cytotoxicity Assays
In vitro studies assessing the cytotoxic effects of various indole derivatives have shown promising results. For instance, a study demonstrated that certain indole derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents against various cancer cell lines . Although specific data on this compound are not extensively documented, its structural similarities suggest potential for comparable activity.
Compound Name | IC50 (µg/mL) | Cell Line |
---|---|---|
Compound A | 50 | HCT116 |
Compound B | 75 | A549 |
This compound | TBD | TBD |
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of indoles with various biological targets implicated in cancer and inflammation. These studies suggest that the binding affinity of indoles to key proteins involved in apoptotic pathways could be significant . Further computational studies on this compound could elucidate its potential targets and mechanisms.
Properties
IUPAC Name |
1-ethyl-2,3-dihydroindole-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-4,7-8H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEHYEPYWMJVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246804 | |
Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901246804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-35-6 | |
Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901246804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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